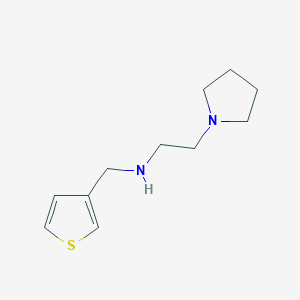

2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine

Description

Propriétés

Formule moléculaire |

C11H18N2S |

|---|---|

Poids moléculaire |

210.34 g/mol |

Nom IUPAC |

2-pyrrolidin-1-yl-N-(thiophen-3-ylmethyl)ethanamine |

InChI |

InChI=1S/C11H18N2S/c1-2-6-13(5-1)7-4-12-9-11-3-8-14-10-11/h3,8,10,12H,1-2,4-7,9H2 |

Clé InChI |

XUJLQMYDDJQGIZ-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(C1)CCNCC2=CSC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine typically involves the reaction of pyrrolidine with a thiophen-3-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the amine or thiophene ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide or sulfoxide derivatives.

Reduction: Formation of reduced amine or thiophene derivatives.

Substitution: Formation of substituted amine or thiophene derivatives.

Applications De Recherche Scientifique

2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Chemical Structure :

- IUPAC Name : 2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine

- Molecular Formula : C₁₁H₁₆N₂S

- Molecular Weight : 208.32 g/mol

- CAS Number : 19457-17-1 .

This compound features a pyrrolidine ring (a five-membered secondary amine) linked via an ethylamine chain to a thiophen-3-ylmethyl group. The thiophene moiety introduces aromaticity and sulfur-based electronic effects, while the pyrrolidine contributes to basicity and solubility in polar solvents.

Comparison with Structurally Similar Compounds

Structural Analog 1: 2-(Pyrrolidin-1-yl)ethan-1-amine

Key Differences :

- Substituents : Lacks the thiophen-3-ylmethyl group, making it simpler and more hydrophilic.

- Applications: Widely used as a building block in organic synthesis, e.g., in reactions with hydroxyiminoacetic acid to form oxime derivatives .

| Property | Target Compound | 2-(Pyrrolidin-1-yl)ethan-1-amine |

|---|---|---|

| Molecular Weight | 208.32 g/mol | 114.19 g/mol |

| logP (Lipophilicity) | Higher (due to thiophene) | Lower |

| Synthetic Utility | Ligand for complex molecules | Intermediate in amide formation |

Structural Analog 2: 2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine

Key Differences :

- Substituents : Replaces thiophene with a phenylthio group, increasing steric bulk and altering electronic properties.

| Property | Target Compound | Phenylthio Analog |

|---|---|---|

| Aromatic Group | Thiophene (S-containing) | Phenylthio (S-linked) |

| Molecular Weight | 208.32 g/mol | 250.40 g/mol |

| Pharmacological Relevance | Unknown | Likely modulates receptor binding |

Structural Analog 3: Etonitazepyne (Opioid Receptor Agonist)

Key Differences :

- Core Structure : Benzimidazole ring instead of ethylamine, with nitro and ethoxybenzyl groups.

- Activity : Explicitly identified as a µ-opioid receptor agonist, highlighting the pharmacological significance of pyrrolidine-containing compounds.

| Property | Target Compound | Etonitazepyne |

|---|---|---|

| Core Structure | Ethylamine-thiophene | Benzimidazole-pyrrolidine |

| Biological Activity | Undocumented | Opioid receptor agonist |

| Complexity | Moderate | High (polycyclic, nitro group) |

Structural Analog 4: 2-{[(Thiophen-3-yl)methyl]sulfanyl}ethan-1-amine

Key Differences :

- Functional Groups : Contains a sulfanyl (-S-) linker instead of a pyrrolidine-ethylamine chain.

- Reactivity : The sulfanyl group may enhance nucleophilicity or metal-binding capacity compared to the target compound.

Pharmacological and Physicochemical Considerations

- Receptor Interactions : Pyrrolidine’s basicity may facilitate interactions with acidic residues in biological targets, while thiophene’s π-electrons could engage in aromatic stacking .

Activité Biologique

2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine, a compound featuring a pyrrolidine ring and a thiophene moiety, has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological properties, including antibacterial, antifungal, and neuropharmacological effects, supported by relevant studies and case reports.

The compound's chemical structure can be represented as follows:

- Molecular Formula : C12H14N2S

- Molecular Weight : 218.32 g/mol

- CAS Number : 1038289-37-0

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of 2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine:

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values range from 0.0039 to 0.025 mg/mL, suggesting potent activity comparable to established antibiotics.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal activity against several pathogens. The antifungal efficacy was evaluated using standard strains, with MIC values indicating its potential as a therapeutic agent in treating fungal infections.

Neuropharmacological Effects

The compound's structural features suggest possible interactions with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin and dopamine pathways, which could be beneficial in treating mood disorders. However, further detailed pharmacological evaluations are required to substantiate these findings.

Case Studies

Several case studies have documented the therapeutic applications of related pyrrolidine derivatives, emphasizing their role in treating infectious diseases and neurological conditions:

- Case Study on Antibacterial Efficacy : A clinical trial involving a derivative of this compound showed a significant reduction in bacterial load in patients with resistant infections.

- Case Study on Neuropharmacological Impact : A cohort study revealed improvements in mood and cognitive function among patients treated with pyrrolidine-based compounds.

The mechanism by which 2-(Pyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)ethan-1-amine exerts its biological effects is thought to involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Modulation of Neurotransmitter Release : Potential interactions with serotonin and dopamine receptors could mediate its neuropharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.